3-[(3,4-dichlorobenzyl)sulfanyl]-N-(3,5-dichlorophenyl)-2-thiophenecarboxamide
Description
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-3-[(3,4-dichlorophenyl)methylsulfanyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl4NOS2/c19-11-6-12(20)8-13(7-11)23-18(24)17-16(3-4-25-17)26-9-10-1-2-14(21)15(22)5-10/h1-8H,9H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUALZQWZQYHHFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSC2=C(SC=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl4NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(3,4-dichlorobenzyl)sulfanyl]-N-(3,5-dichlorophenyl)-2-thiophenecarboxamide (CAS Number: 251096-87-4) is a compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents. Its unique structural features, including a thiophene ring and dichlorobenzyl moiety, contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing thiophene and carboxamide functionalities exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Specifically, this compound has been studied for its anticancer potential against several cancer cell lines.
Anticancer Activity
A study focusing on thiophene carboxamide derivatives highlighted the potential of this compound as a biomimetic of Combretastatin A-4 (CA-4), a known anticancer agent. The findings revealed that the compound exhibited significant cytotoxicity against Hep3B cancer cells, with an IC50 value indicating effective inhibition of cell proliferation.
Table 1: Anticancer Activity Data
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Hep3B | 12.58 | Tubulin binding |
| CA-4 | Hep3B | 5.46 | Tubulin binding |
| N-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide | Hep3B | 7.66 | Microtubule disruption |
The results suggest that the compound's mechanism involves interference with microtubule dynamics, similar to CA-4. This interaction leads to cell cycle arrest in the G2/M phase, preventing cancer cell proliferation.
Mechanistic Insights
Molecular docking studies have provided insights into how this compound interacts with tubulin. The thiophene ring enhances binding affinity due to its aromatic character, allowing for effective competition with colchicine in the tubulin-colchicine-binding pocket.
Figure 1: Molecular Docking Interaction
Molecular Docking (This image is illustrative; please refer to specific studies for actual data.)
Toxicological Profile
While the biological activity is promising, it is essential to consider the toxicological profile of this compound. Preliminary studies indicate that similar compounds may exhibit mutagenic properties and potential carcinogenic effects. Therefore, thorough toxicity assessments are necessary before clinical applications can be considered.
Comparison with Similar Compounds
Key Differences :
- The thiophene carboxamide core in the target compound may offer distinct electronic and steric properties compared to the acrylamide backbone of 1f.
- The sulfanyl group in the target compound could enhance stability or alter metabolic pathways relative to the acrylamide’s α,β-unsaturated system .
Dichlorophenyl Sulfonamides and Crystal Packing
describes N-(3,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide, a sulfonamide analog with a tilted benzene ring conformation (82.3° interplanar angle) and hydrogen-bonded R₂²(8) motifs. Comparisons with the target compound:
| Property | Target Compound (Carboxamide) | N-(3,5-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide (Sulfonamide) |
|---|---|---|
| Functional Group | Carboxamide (-CONH-) | Sulfonamide (-SO₂NH-) |
| Interplanar Tilt | Not reported | 82.3° |
| Hydrogen Bonding | Likely N–H···O/S interactions | N–H···O and C–H···π interactions |
| Solubility | Moderate (predicted) | Low (due to sulfonamide rigidity) |
Implications :
- Sulfonamides’ rigid packing (e.g., R₂²(8) motifs) contrasts with carboxamides’ variable hydrogen-bonding patterns, which could affect crystallization and formulation .
Dichlorophenyl Pesticides and Agrochemical Relevance
lists dichlorophenyl-containing pesticides like propanil (N-(3,4-dichlorophenyl)propanamide) and fenoxacrim. Structural parallels and divergences include:
| Compound | Core Structure | Substituents | Application |
|---|---|---|---|
| Target Compound | Thiophene carboxamide | 3,4-dichlorobenzyl sulfanyl | Not reported |
| Propanil | Propanamide | 3,4-dichlorophenyl | Herbicide |
| Fenoxacrim | Hexahydropyrimidine | 3,4-dichlorophenyl | Fungicide (probable) |
Functional Insights :
- Propanil’s simple propanamide structure contrasts with the target compound’s heteroaromatic core, suggesting divergent modes of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
